molecular formula C24H23N3O5S B2872641 N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 922010-96-6

N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No.: B2872641
CAS No.: 922010-96-6
M. Wt: 465.52
InChI Key: HBULXAWLUMGQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of dibenzo[b,f][1,4]oxazepine, which is a type of tricyclic compound . Tricyclic compounds are a class of drugs that have three-ring structures and are commonly used in the treatment of various psychiatric disorders .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a dibenzo[b,f][1,4]oxazepine core, which is a type of heterocyclic compound containing a seven-membered ring with one oxygen and one nitrogen atom . The compound also contains a sulfamoyl group and an acetamide group attached to the phenyl ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of polar functional groups like sulfamoyl and acetamide would likely make the compound soluble in polar solvents .

Scientific Research Applications

  • Coordination Complexes and Antioxidant Activity:

    • Chkirate et al. (2019) investigated pyrazole-acetamide derivatives and their coordination complexes, revealing significant antioxidant activity. This study focuses on the effect of hydrogen bonding in the self-assembly process of these complexes (Chkirate et al., 2019).
  • Catalytic Enantioselective Reactions:

    • Munck et al. (2017) reported a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines. This study contributes to the synthesis of chiral compounds, demonstrating high yields and enantioselectivities (Munck et al., 2017).
  • Synthesis and Spectral Analysis:

    • Gomaa (2011) explored the synthesis and spectral analysis of compounds involving dibenzo[d,f][1,3]diazepin-5-yl derivatives. This study provides insights into the structural characteristics of these compounds (Gomaa, 2011).
  • Theoretical Investigation of Antimalarial Sulfonamides:

    • Fahim and Ismael (2021) conducted a theoretical investigation of N-(phenylsulfonyl)acetamide derivatives for their potential use as COVID-19 drugs. This study includes computational calculations and molecular docking studies (Fahim & Ismael, 2021).
  • Synthesis and Antiallergic Activity:

    • Ohshima et al. (1992) synthesized and evaluated 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives for their antiallergic activity. This study provides valuable information on the structural factors influencing antiallergic properties (Ohshima et al., 1992).
  • Enzyme Inhibitory Potential of Sulfonamides:

    • Abbasi et al. (2019) investigated the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties. The study focused on their activity against α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).
  • Antitumor Activity of Benzothiazole Derivatives:

    • Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their antitumor activity. This study highlights the potential of these compounds in cancer treatment (Yurttaş et al., 2015).
  • Palladium-Catalyzed Synthesis of Dibenzo[b,e]azepin Derivatives:

    • Das et al. (2019) described a synthesis method for dibenzo[b,e]azepin-6-ones and seven-membered sultam derivatives using a palladium-catalyzed intramolecular Heck reaction. This study provides an efficient approach for synthesizing drug-like small molecules (Das et al., 2019).

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, its potential biological activities, and its safety profile. It could also involve developing methods to modify its structure to enhance its properties or reduce potential side effects .

Properties

IUPAC Name

N-[4-[(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]-3-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-4-27-20-7-5-6-8-22(20)32-21-11-9-18(14-19(21)24(27)29)26-33(30,31)23-12-10-17(13-15(23)2)25-16(3)28/h5-14,26H,4H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBULXAWLUMGQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.